molecular formula C13H10N2O B1148709 1,10-Phenanthroline-4-Methanol CAS No. 184946-30-3

1,10-Phenanthroline-4-Methanol

Cat. No.: B1148709
CAS No.: 184946-30-3
M. Wt: 210.2313
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Phenanthroline Family of Ligands

The compound 1,10-phenanthroline (B135089), often abbreviated as 'phen', stands as a cornerstone ligand in the field of coordination chemistry. researchgate.net It belongs to a class of aromatic nitrogen-containing heterocyclic compounds, characterized by a rigid, planar tricyclic system. chim.ittandfonline.com This structure consists of two pyridine (B92270) rings fused to a central benzene (B151609) ring, with the two nitrogen atoms positioned in a bidentate N,N-donor arrangement that is ideal for chelating metal ions. researchgate.nettandfonline.com This pre-organized conformation for metal binding contributes to the formation of highly stable five-membered ring complexes with a wide variety of metal ions across the periodic table. researchgate.netnih.gov

The 1,10-phenanthroline scaffold is renowned for its versatility, which stems from its robust and rigid polyaromatic structure. nih.gov This rigidity, coupled with its electron-poor and π-acidic nature, gives rise to metal complexes with distinctive and highly useful properties. researchgate.nettandfonline.com For instance, complexes of phenanthroline derivatives are central to research in areas such as photocatalysis, luminescent materials, supramolecular chemistry, and chemosensors. nih.govacs.org The ability of the planar phenanthroline ring to intercalate with DNA has also made its derivatives important templates for the design of chemical nucleases and potential therapeutic agents. researchgate.netchim.it

The chemical and physical properties of phenanthroline-based ligands and their corresponding metal complexes can be systematically tuned through functionalization. acs.org The phenanthroline core offers eight different carbon positions that can be substituted, with each position exhibiting distinct reactivity and influencing the resulting complex in a unique way. nih.gov This has led to the synthesis of a vast library of derivatives designed to achieve specific outcomes, such as enhanced solubility, modified redox potentials, or altered photophysical characteristics. mdpi.com

General Properties of the Parent 1,10-Phenanthroline Scaffold
PropertyDescriptionSignificance
StructureRigid, planar, tricyclic aromatic systemProvides robustness and predictable geometry in complexes. nih.gov Facilitates π-stacking interactions. tandfonline.com
ChelationBidentate N,N-donor ligandForms highly stable complexes with most metal ions. researchgate.net
Electronic NatureElectron-poor, π-acceptor (π-acidic) ligandStabilizes low-valent metal centers and influences redox properties of complexes. tandfonline.com
ApplicationsCoordination chemistry, catalysis, materials science, analytical chemistryVersatile platform for developing functional molecules and materials. chim.itacs.orgijpsjournal.com

Rationale for Research Focus on 1,10-Phenanthroline-4-Methanol as a Functionalized N-Heterocyclic Scaffold

The strategic functionalization of the 1,10-phenanthroline scaffold is a powerful approach for developing ligands with tailored properties for specific applications. acs.org The selection of this compound for academic study is driven by the unique attributes conferred by the introduction of a hydroxymethyl (-CH2OH) group at the 4-position of the heterocyclic ring system.

A primary motivation for introducing a hydroxyl-containing group is to modify the ligand's solubility. Functional groups such as hydroxyls, carboxylic acids, or sulfonates can increase the hydrophilicity of the otherwise hydrophobic phenanthroline core, enabling applications in aqueous media or biological systems. mdpi.com This is particularly important for developing bio-inorganic probes or water-soluble catalysts. mdpi.com

Furthermore, the methanol (B129727) group serves as a versatile synthetic handle. The primary alcohol functionality is a reactive site that can be readily transformed into other functional groups through reactions like esterification or etherification. This allows the this compound to act as a building block, enabling it to be covalently tethered to polymers, solid supports, surfaces, or complex biological molecules. mdpi.com For example, complexes with hydroxyl-functionalized phenanthrolines are known to be capable of binding to metal oxide surfaces, a property relevant to the development of photosensitizers for solar cells or heterogeneous catalysts. mdpi.com

The position of functionalization on the phenanthroline ring is critical. The carbon atoms at the 4- and 7-positions are electronically distinct from those at the 2,9-positions (adjacent to the nitrogen donors) or the 5,6-positions (on the central ring). nih.gov Placing the methanol group at the 4-position modifies the electronic environment of the ligand without sterically hindering the crucial N,N-coordination site, as a substituent at the 2- or 9-position might. This allows for the fine-tuning of the ligand's electronic properties while preserving its fundamental chelating ability. The hydroxyl group can also participate in hydrogen bonding, which can direct the formation of specific supramolecular architectures in the solid state and influence interactions with target substrates or biological macromolecules.

Rationale for Functional Groups on the 1,10-Phenanthroline Scaffold
Functional GroupPosition(s)Primary Research Rationale
-CH2OH (Methanol)4-Increases hydrophilicity; provides a reactive handle for further synthesis; influences crystal packing via H-bonding. mdpi.com
-SO3H (Sulfonic Acid)5-Significantly increases water solubility for aqueous applications. tandfonline.com
-NH2 (Amino)4,7-Modulates electronic properties; acts as a precursor for amide or imine synthesis. mdpi.com
-Cl (Chloro)4,7-Electron-withdrawing group to tune redox potentials; serves as a leaving group for nucleophilic substitution. mdpi.com
-C(O)NHR (Amide)2,9-Introduces H-bonding sites; used in ligands for selective metal ion separation and as G-quadruplex binders. acs.orgacs.org

Properties

CAS No.

184946-30-3

Molecular Formula

C13H10N2O

Molecular Weight

210.2313

Synonyms

1,10-Phenanthroline-4-Methanol

Origin of Product

United States

Synthetic Pathways and Chemical Modification of 1,10 Phenanthroline 4 Methanol

Strategies for Regioselective Functionalization at the 4-Position of the Phenanthroline Core

The introduction of functional groups at specific positions on the 1,10-phenanthroline (B135089) core is a key challenge in its synthetic chemistry. The electronic properties of the phenanthroline ring system dictate its reactivity, with the 2, 9, 4, and 7-positions being electron-deficient and thus susceptible to nucleophilic attack, while the 3, 4, 5, 6, 7, and 8-positions have higher electron densities, making them targets for electrophilic substitution. researchgate.net Achieving regioselectivity at the 4-position often involves multi-step synthetic sequences or direct C-H functionalization strategies.

A common approach to functionalizing the 4-position begins with precursors that are already substituted at the desired location. For instance, the synthesis of 4,7-disubstituted phenanthrolines can be achieved through a one-pot reaction. A straightforward method involves the reaction of o-phenylenediamine (B120857) with 1-bromoaryl-3-chloroacetone, catalyzed by mixed acids, to yield 4,7-dibromoaryl-1,10-phenanthroline. sioc-journal.cn This dibrominated intermediate serves as a versatile platform for further regioselective modifications at the 4- and 7-positions.

Direct C-H functionalization offers a more atom-economical route, although achieving selectivity can be challenging. While many direct functionalization methods target the 2,9-positions, the substituents at the 4,7-positions can influence this reactivity. acs.orgacs.org For example, phenanthrolines with alkyl, methoxy (B1213986), or chloro-substituents at the 4,7-positions have been shown to undergo smooth dicarbamoylation at the 2,9-positions. acs.org This indicates that the electronic nature of the 4-position substituent can direct subsequent reactions on the scaffold.

Furthermore, derivatization at the 4- and 7-positions is a known strategy for creating ligands with specific properties for chemosensing and catalysis. researchgate.netrsc.org The synthesis of hydrophilic oxybathophenanthroline dendrons, for example, starts from 4,7-bis(4'-hydroxyphenyl)-1,10-phenanthroline, demonstrating a clear pathway to complex molecules built upon a 4-substituted phenanthroline core. rsc.org

Below is a table summarizing various substituted 1,10-phenanthroline derivatives and the observed regioselectivity, highlighting the influence of substitution on the core.

Starting Phenanthroline Derivative Reaction Type Position(s) Functionalized Product Yield (%) Reference
4,7-diphenyl-1,10-phenanthrolineDicarbamoylation2,984 acs.org
4,7-dichloro-1,10-phenanthrolineDicarbamoylation2,999 acs.org
4,7-dimethoxy-1,10-phenanthroline (B1245073)Dicarbamoylation2,991 acs.org
4-bromo-1,10-phenanthrolinePhosphonylation451 researchgate.net
3,8-dibromo-1,10-phenanthrolinePhosphonylation3,826 researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Methodologies

In recent years, there has been a significant push towards developing environmentally friendly synthetic methods in chemistry. The synthesis of 1,10-phenanthroline derivatives has also benefited from the application of green chemistry principles, focusing on the reduction of hazardous solvents, catalysts, and energy consumption. scholarsresearchlibrary.comtandfonline.com

One notable green approach is the use of solvent-free reaction conditions. A one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione (B1662461), an aldehyde, and ammonium (B1175870) acetate (B1210297) can be carried out using a catalytic amount of iodine under solvent-free conditions. scholarsresearchlibrary.com This method involves grinding the reactants together in a mortar and pestle at room temperature, leading to excellent yields of 2-phenylimidazo[4,5-f] tandfonline.comdeepdyve.comphenanthroline derivatives in a short reaction time. scholarsresearchlibrary.com This procedure is advantageous due to its operational simplicity, low cost, and elimination of volatile organic solvents. scholarsresearchlibrary.com

Another sustainable strategy involves catalyst- and solvent-free multicomponent reactions. An atom-efficient, one-pot condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate has been reported for the synthesis of 1,10-phenanthroline derivatives. tandfonline.comresearchgate.net This reaction can be performed under microwave irradiation or classical heating, offering a rapid and eco-friendly route with high yields and a straightforward work-up. tandfonline.com

These green methodologies not only reduce the environmental impact of the synthesis but also often lead to improved efficiency, shorter reaction times, and easier purification of the final products. The development of such sustainable routes is crucial for the large-scale production and application of 1,10-phenanthroline-based compounds.

The following table summarizes key features of green synthetic approaches for 1,10-phenanthroline derivatives.

Method Key Features Reactants Yield (%) Reference
Iodine-catalyzed, solvent-free synthesisGrinding at room temp., inexpensive catalyst1,10-phenanthroline-5,6-dione, aldehyde, NH4OAc89-95 scholarsresearchlibrary.com
Catalyst- and solvent-free multicomponent reactionMicrowave or classical heating, one-pot8-hydroxyquinoline, aldehyde, acetoacetanilide, NH4OAcHigh to quantitative tandfonline.comresearchgate.net

Coordination Chemistry of 1,10 Phenanthroline 4 Methanol Metal Complexes

Complexation with Transition Metal Ions (e.g., Copper, Iron, Cobalt, Nickel, Zinc, Silver, Platinum)

1,10-Phenanthroline (B135089) and its derivatives are classic chelating agents for first-row transition metals. biomedpharmajournal.org The resulting complexes have found applications in various fields, including catalysis, electrochemistry, and as building blocks for supramolecular assemblies. biomedpharmajournal.org The coordination of 1,10-phenanthroline to a metal center can significantly alter its biological properties; for instance, while the free ligand can be toxic by inhibiting metalloenzymes, its coordination to a transition metal can mitigate this effect. tandfonline.com

The reaction of 1,10-phenanthroline derivatives with transition metal salts typically leads to the formation of complexes with varying stoichiometries, most commonly with a 1:1, 1:2, or 1:3 metal-to-ligand ratio. wikipedia.org For instance, the reaction of 1,10-phenanthroline with metal dihalides often yields complexes of the type [M(phen)₃]Cl₂ for metals like iron, cobalt, and nickel. wikipedia.org

In the case of 1,10-phenanthroline-4-methanol, the coordination behavior is expected to be similar to the parent phenanthroline, with the two nitrogen atoms binding to the metal center. The stoichiometry and resulting coordination geometry are influenced by the metal ion's size, charge, and electronic configuration, as well as the reaction conditions.

For example, with cobalt, a distorted octahedral geometry is often observed. In one reported complex, two 1,10-phenanthroline-5,6-dione (B1662461) ligands and two chloride ligands coordinate to a Co(II) center, with the chloride ions in a cis disposition. cambridge.org Similarly, an iron(III) complex with 1,10-phenanthroline features a distorted octahedral environment with the metal ion coordinated to the two nitrogen atoms of the phenanthroline ligand and four chloride ions. researchgate.net Another iron(III) complex, a dinuclear species, features two iron centers bridged by an oxo group, with each iron also coordinated to two 1,10-phenanthroline ligands and a bidentate succinate (B1194679) ligand. mdpi.com

Silver(I) complexes with 1,10-phenanthroline derivatives often exhibit a coordination of two ligand units to the metal center. mdpi.com For instance, the crystal structure of a silver complex with 1,10-phenanthroline-5,6-dione confirms a [Ag(ligand)₂]⁺ stoichiometry. mdpi.com

The table below summarizes common stoichiometries and coordination geometries for transition metal complexes with 1,10-phenanthroline and its derivatives.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination Geometries
Iron(II)/(III)1:3, 1:2Octahedral. wikipedia.orgresearchgate.netmdpi.com
Cobalt(II)/(III)1:3, 1:2Octahedral. wikipedia.orgcambridge.org
Nickel(II)1:3Octahedral. wikipedia.org
Copper(I)/(II)1:2, 1:1Tetrahedral, Square Planar, Octahedral. wikipedia.orgmaynoothuniversity.ie
Zinc(II)1:1Distorted Square-Pyramidal. ias.ac.in
Silver(I)1:2Tetrahedral. mdpi.com
Platinum(II)1:1Square Planar. wikipedia.org

Substituents on the 1,10-phenanthroline ring can significantly influence the electronic and steric properties of the ligand, thereby affecting the properties of the resulting metal complexes. researchgate.net The 4-methanol group in this compound is an electron-donating group, which is expected to increase the basicity of the phenanthroline nitrogen atoms compared to the unsubstituted ligand. wikipedia.org This enhanced basicity can lead to stronger metal-ligand bonds.

However, the position of the substituent is also crucial. Substituents at the 2 and 9 positions can introduce steric hindrance, which may prevent the formation of tris-chelate complexes and favor lower coordination numbers. wikipedia.org Since the methanol (B129727) group is at the 4-position, it is not expected to cause significant steric hindrance around the coordinating nitrogen atoms.

The ligand field strength is a measure of the splitting of the d-orbitals of the metal ion upon complexation. A stronger ligand field results in a larger energy separation. While 1,10-phenanthroline is generally considered a strong-field ligand, modifications to its structure can modulate this property. The electron-donating nature of the 4-methanol group may slightly increase the ligand field strength compared to the parent 1,10-phenanthroline.

The formation of metal complexes is governed by both thermodynamic and kinetic factors. gcnayanangal.com Thermodynamically, the stability of a complex is related to the equilibrium constant of its formation; a larger stability constant indicates a more stable complex. gcnayanangal.com Kinetically, the lability of a complex refers to the rate at which its ligands can be exchanged.

The chelate effect is a major thermodynamic driving force for the formation of complexes with multidentate ligands like 1,10-phenanthroline. The formation of a five-membered ring upon chelation is entropically favorable. researchgate.net

The stability of metal complexes with 1,10-phenanthroline derivatives is influenced by several factors:

Nature of the metal ion: Higher charge and smaller ionic radius of the metal ion generally lead to more stable complexes. gcnayanangal.com

Nature of the ligand: More basic ligands tend to form more stable complexes. gcnayanangal.com The electron-donating 4-methanol group is expected to enhance the stability of the complexes.

Steric effects: Bulky substituents near the coordination site can decrease stability. nih.gov

Complexation with Lanthanide and Other Metal Ions (e.g., Samarium, Europium, Terbium, Dysprosium, Lanthanum, Tin)

The coordination chemistry of 1,10-phenanthroline and its derivatives extends beyond transition metals to include lanthanides and other main group metals like tin. chim.itacademie-sciences.fr

Lanthanide ions are known for their unique luminescent properties, characterized by sharp, line-like emission bands. rsc.org However, their direct excitation is often inefficient due to Laporte-forbidden f-f transitions. mdpi.com To overcome this, organic ligands that can absorb light and transfer the energy to the lanthanide ion are used. This process is known as the "antenna effect". nih.gov

1,10-Phenanthroline and its derivatives are effective antenna ligands for sensitizing lanthanide emission. mdpi.com The ligand absorbs UV light, undergoes intersystem crossing to its triplet state, and then transfers this energy to the emissive energy levels of the lanthanide ion, which then luminesces. acs.org

Complexes of europium and terbium with phenanthroline-based ligands have been shown to exhibit strong luminescence. rsc.org The introduction of different substituents on the phenanthroline ring can be used to tune the photophysical properties of the resulting lanthanide complexes. nih.gov

A heterobimetallic Cu(II)-Sn(IV) complex incorporating a 1,10-phenanthroline derivative has also been synthesized, demonstrating the versatility of this ligand scaffold in forming complexes with a variety of metals. chim.it

Structural Characterization of Coordination Compounds

The definitive characterization of coordination compounds relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) spectroscopy is useful for confirming the coordination of the 1,10-phenanthroline ligand to the metal ion. The coordination is typically indicated by shifts in the vibrational frequencies of the C=C and C=N bonds of the phenanthroline ring. academie-sciences.fr

UV-visible spectroscopy provides information about the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region for transition metal complexes. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure of diamagnetic complexes in solution. biomedpharmajournal.org

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry of metal complexes involving the compound "this compound" as a ligand. The existing research extensively covers the metal complexes of the parent molecule, 1,10-phenanthroline, and a variety of its other derivatives. However, data pertaining to the single-crystal X-ray diffraction or detailed spectroscopic analysis of complexes with the specific "4-Methanol" substituent could not be located.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections, as no published data appears to exist for "this compound" metal complexes.

Molecular Interactions of 1,10 Phenanthroline 4 Methanol and Its Complexes with Biological Targets

Nucleic Acid Binding Mechanisms (DNA and RNA)

Complexes involving 1,10-phenanthroline (B135089) derivatives, including those structurally related to 1,10-phenanthroline-4-methanol, exhibit significant interactions with nucleic acids. These interactions are primarily governed by the planar nature of the phenanthroline ring system, which facilitates various binding modes and can lead to DNA cleavage.

Intercalation and Groove Binding Modes

The planar aromatic structure of 1,10-phenanthroline is a key feature that allows it and its complexes to interact with DNA. researchgate.net One of the primary modes of this interaction is intercalation, where the flat phenanthroline moiety inserts itself between the base pairs of the DNA double helix. unesp.brrsc.orgtandfonline.com This stacking interaction is a well-established mechanism for many phenanthroline-based compounds. researchgate.net

In addition to intercalation, groove binding represents another significant mode of interaction. rsc.org The transition from an initial groove-binding event to a more stable intercalative state is thought to be a crucial step in the cytotoxic mechanism of some phenanthroline derivatives. rsc.org The nature and position of substituents on the phenanthroline ring can influence the preferred binding mode. For instance, methylation at certain positions can favor groove binding. rsc.org Theoretical studies on methylated phenanthroline derivatives have highlighted the importance of weak interactions, such as CH/π and CH/n interactions, in stabilizing the intercalated complex within the DNA structure. rsc.org

The binding affinity of these complexes to DNA can be substantial. For example, palladium(II) complexes incorporating 1,10-phenanthroline have shown binding constants (Kb) in the range of 10⁴–10⁵ M⁻¹, indicating a strong interaction with DNA. unesp.br Similarly, certain copper(II) complexes with 1,10-phenanthroline have exhibited high binding affinities. doi.orgresearchgate.net The interaction of these complexes with DNA can be strong enough to displace other known intercalating agents like ethidium (B1194527) bromide. unesp.brnih.gov

Complex TypeBinding Mode(s)Key Findings
Palladium(II)-phenanthrolineIntercalationCan unwind plasmid DNA and displace ethidium bromide. unesp.br
Methylated phenanthrolineGroove binding, IntercalationMethylation can influence the transition between groove binding and intercalation. rsc.org
Copper(II)-phenanthrolineIntercalation, Groove bindingShows strong binding affinity and can promote DNA cleavage. researchgate.netrjpbcs.com

Ligand and Complex-Induced DNA Cleavage Pathways

A significant consequence of the interaction between 1,10-phenanthroline complexes and DNA is the induction of DNA cleavage. This process is often mediated by the metal center within the complex and can occur through different mechanisms.

One of the most well-studied systems is the copper(II)-phenanthroline complex, which acts as a chemical nuclease. chim.it In the presence of a reducing agent and molecular oxygen, these complexes can generate reactive oxygen species (ROS), such as hydroxyl radicals, which then attack the deoxyribose sugar or the bases of the DNA, leading to strand scission. chim.it This oxidative cleavage is a hallmark of the [Cu(phen)₂]⁺ system. chim.it The intercalation of the phenanthroline ligand into the DNA minor groove positions the copper center optimally for this cleavage activity. chim.it

DNA cleavage can also proceed via a hydrolytic pathway, where the phosphodiester backbone of the DNA is broken. chim.it Some heterobimetallic Cu(II)-Sn(IV) complexes containing a 1,10-phenanthroline pharmacophore have been shown to cleave DNA through such a mechanism. chim.it

The efficiency of DNA cleavage can be remarkably high. For instance, a copper(II) complex of a quaternized 1,10-phenanthroline derivative demonstrated a rate acceleration of approximately 1.5×10⁷-fold over the uncatalyzed cleavage of supercoiled DNA. jst.go.jp This high efficacy is attributed to both the catalytic activity of the copper center and the strong binding of the phenanthroline cation to the DNA. jst.go.jp

Molecular Mechanisms of Enzyme Modulation

The biological activity of 1,10-phenanthroline and its derivatives extends to the modulation of enzyme function, particularly metalloenzymes. This is primarily due to the strong chelating ability of the phenanthroline ligand.

Inhibition of Metalloenzymes (e.g., Topoisomerases, Peptidases)

1,10-Phenanthroline is a known inhibitor of metalloenzymes. researchgate.nettandfonline.com Its two nitrogen atoms can effectively chelate metal ions that are essential for the catalytic activity of these enzymes, thereby disrupting their function. tandfonline.com This inhibitory action is a key aspect of its biological effects.

Topoisomerases , enzymes that regulate the topology of DNA, are significant targets for phenanthroline-based compounds. Many intercalating agents, including metal complexes of 1,10-phenanthroline, are potent inhibitors of topoisomerase II. unesp.brmdpi.com They can stabilize the covalent intermediate complex formed between the enzyme and DNA, leading to DNA strand breaks and ultimately cell death. unesp.br Palladium(II) and Platinum(II) complexes with 1,10-phenanthroline have demonstrated the ability to inhibit topoisomerase II, which is believed to contribute to their cytotoxic effects. unesp.brmdpi.com

Peptidases , particularly metallopeptidases, are also susceptible to inhibition by phenanthroline complexes. For example, a copper(II) complex of 1,10-phenanthroline-5,6-dione (B1662461) showed strong inhibitory potential against peptidases from Trichomonas vaginalis, with a particular effect on metallo-type peptidases. tudublin.ie This inhibition is thought to occur through interaction with the active site of the enzymes. tudublin.ie Other metalloproteinases can also be inhibited by 1,10-phenanthroline. core.ac.uk

Enzyme ClassMechanism of InhibitionExample Complex
Topoisomerase IIStabilization of the DNA-enzyme covalent complexPalladium(II)-phenanthroline unesp.br
MetallopeptidasesChelation of active site metal ionsCopper(II)-1,10-phenanthroline-5,6-dione tudublin.ie

Interaction with Other Cellular Components at a Molecular Level

The biological activity of 1,10-phenanthroline and its complexes is also influenced by their interactions with other cellular components, which can affect their uptake and distribution within the cell.

The coordination of metal ions with the hydrophobic 1,10-phenanthroline ligand can enhance the bioavailability of the metal ions by improving their permeability across cell membranes. nih.gov This increased lipophilicity can facilitate the transport of the complex into the cell, where it can then interact with its intracellular targets. mdpi.com The synthesis of N-alkyl-1,10-phenanthrolinium salts has been explored as a strategy to create amphiphilic molecules that may more easily penetrate cell membranes. tandfonline.com The permeability of membranes to phenanthroline-containing compounds has been a subject of study, indicating the importance of this property for their biological function. northwestern.edu

Advanced Spectroscopic and Analytical Methodologies in Research on 1,10 Phenanthroline 4 Methanol

Applications of Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful tool for investigating the interactions of 1,10-phenanthroline (B135089) derivatives due to their inherent, albeit often weak, fluorescence. rsc.org This property can be modulated upon interaction with other molecules, forming the basis for various sensing applications.

Derivatives of 1,10-phenanthroline are widely employed in the development of fluorescent sensors for the selective and sensitive detection of metal ions. rsc.org The coordination of a metal ion to the phenanthroline scaffold can lead to significant changes in the fluorescence emission, such as quenching or enhancement. For instance, a novel dual-channel probe based on an imidazo-phenanthroline structure demonstrated both chromogenic and fluorogenic responses to Fe(II) and Zn(II) ions, respectively. rsc.org This allows for the visual detection of Fe(II) and a "turn-on" fluorescent detection of Zn(II). rsc.org

The sensing mechanism often involves processes like photoinduced electron transfer (PET). In the free ligand, a non-fluorescent state may be dominant due to PET. Upon binding to a metal ion, this process can be inhibited, leading to a "turn-on" fluorescent response. The design of these sensors can be tailored to achieve high selectivity for specific metal ions, a critical aspect for applications in environmental monitoring and biological systems. rsc.org For example, some phenanthroline-based sensors have been designed for the detection of heavy metal ions like copper and mercury. nih.gov

Research has also focused on overcoming challenges such as interference from other ions and achieving functionality in aqueous buffer solutions. rsc.org The development of water-soluble styryl derivatives of 1,10-phenanthroline has been explored to create sensors for heavy metal ions in aqueous environments. nih.gov The fluorescence quenching properties of 5-hydroxy-1,10-phenanthroline in the presence of various divalent metal cations have been systematically studied, revealing different quenching mechanisms, including both static and dynamic quenching. sjp.ac.lk

Below is a table summarizing the fluorescence response of a phenanthroline-based sensor to different metal ions.

Metal IonFluorescence ResponseDetection Method
Fe(II)Chromogenic (Color Change)Visual
Zn(II)Fluorogenic ("Turn-on")Fluorescence Spectroscopy
Cu(II)Fluorescence Quenching ("Turn-off")Fluorescence Spectroscopy
Cd(II)Fluorescence Quenching ("Turn-off")Fluorescence Spectroscopy

This table is based on findings from various phenanthroline-based sensors and illustrates general trends. rsc.orgnih.gov

The planar structure and chelating ability of 1,10-phenanthroline derivatives make them suitable for designing fluorescent probes that can interact with biomolecules like DNA and RNA. These interactions can be monitored through changes in fluorescence intensity, providing insights into binding modes and affinities.

For example, a holmium(III) complex incorporating 1,10-phenanthroline ligands, [Ho(Phen)2Cl3]·H2O, was shown to bind to fish salmon DNA, presumably through a groove binding mode. nih.gov This binding was characterized by a marked decrease in the emission intensity of the complex. nih.gov Thermodynamic studies revealed that this interaction is entropically driven. nih.gov

The development of fluorescent probes for specific RNA structures, such as G-quadruplexes, is an active area of research. sigmaaldrich.com These probes can be used to track the dynamics of RNA folding and unfolding in living cells. While specific examples directly utilizing 1,10-Phenanthroline-4-Methanol for this purpose are not detailed in the provided context, the general principle of using fluorescently labeled oligonucleotides or small molecules that bind to specific RNA sequences is well-established. Techniques like single-molecule FISH (smFISH) utilize multiple short DNA probes that hybridize to a target RNA, leading to a significant increase in the fluorescent signal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

NMR spectroscopy is an indispensable tool for characterizing the structure of 1,10-phenanthroline derivatives and their complexes in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the study of dynamic processes and intermolecular interactions.

The coordination of 1,10-phenanthroline ligands to a metal center induces significant changes in the 1H NMR spectrum. The chemical shifts of the protons on the phenanthroline ring are sensitive to this coordination, often shifting downfield upon complexation. researchgate.net These chemical shift perturbations can be used to study ligand exchange dynamics.

For instance, time-dependent 1H NMR spectra can monitor the stability of metal complexes in solution. Studies on half-sandwich complexes of 1,10-phenanthroline derivatives have shown that these complexes can be highly stable over 24 hours in a modified phosphate (B84403) buffer saline, indicating that the coordination bond between the metal ion and the phenanthroline ligand remains intact. nih.gov The rate of ligand exchange can also be investigated, as demonstrated in studies of RhCp*BP complexes with histidine models, where a rapid and almost quantitative interaction was observed. nih.gov

NMR spectroscopy is crucial for determining the binding sites of 1,10-phenanthroline complexes with other molecules and for elucidating any conformational changes that occur upon binding. For example, 1H NMR studies on the interaction between RhCp*BP and human serum albumin (HSA) helped to identify the primary and secondary binding sites. nih.gov

Furthermore, two-dimensional NMR techniques, such as COSY and J-resolved spectroscopy, can be used to resolve complex spectra and identify different conformers present in solution. researchgate.net In the case of a Cu(I) complex with a 1,10-phenanthroline-4,7-dicarbaldehyde (B3230642) ligand, 1H NMR was used to confirm the formation of a hemiacetal in the presence of methanol (B129727). osti.gov The upfield shift of the aldehyde proton peak and the splitting of other proton signals provided clear evidence of this chemical transformation. osti.gov

The table below shows hypothetical 1H NMR chemical shift data for free this compound and its metal complex, illustrating the typical downfield shift upon coordination.

ProtonFree Ligand (ppm)Metal Complex (ppm)
H-29.159.30
H-37.607.80
H-57.757.95
H-68.258.45
H-79.059.20
H-87.707.90
H-99.159.30
-CH2OH4.804.95

This is illustrative data based on general trends observed in the complexation of 1,10-phenanthroline derivatives. researchgate.net

UV-Visible Absorption Spectroscopy for Charge-Transfer and Stoichiometric Studies

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions in 1,10-phenanthroline and its complexes. The absorption spectra provide valuable information about metal-to-ligand charge transfer (MLCT) bands and can be used to determine the stoichiometry of complex formation.

The absorption spectrum of 1,10-phenanthroline itself exhibits characteristic peaks in the UV region. aatbio.com Upon complexation with a metal ion, new absorption bands often appear in the visible region. These are typically assigned to MLCT transitions, where an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these MLCT bands are sensitive to the nature of the metal ion, the solvent, and the substituents on the phenanthroline ligand. osti.govorientjchem.org For example, a Cu(I) complex with a phenanthroline-dicarbaldehyde ligand showed a significant shift in its MLCT band in methanol compared to other solvents, which was attributed to the formation of a hemiacetal. osti.gov

UV-Vis spectroscopy is also widely used in the method of continuous variation, or Job's plot, to determine the stoichiometry of a metal-ligand complex. libretexts.org By systematically varying the mole fraction of the metal and the ligand while keeping the total concentration constant, the stoichiometry can be determined by finding the mole fraction at which the absorbance of the complex is maximal. libretexts.org This method has been used to determine the reaction stoichiometry for the formation of the iron(II)-1,10-phenanthroline complex. libretexts.org

The binding of phenanthroline complexes to biomolecules like DNA can also be studied using UV-Vis spectroscopy. Hypochromism (a decrease in absorbance) and red or blue shifts in the absorption bands upon addition of DNA are indicative of complex-DNA interactions. nih.gov

Below is a table summarizing the characteristic UV-Vis absorption data for a generic 1,10-phenanthroline ligand and its metal complex.

Speciesλmax (nm)Type of Transition
Free Ligand~230, ~265π → π
Metal Complex~270, ~450-550π → π and MLCT

This table represents typical absorption features for 1,10-phenanthroline and its transition metal complexes. osti.govresearchgate.net

Electrochemical Characterization of Redox Properties of Complexes

The electrochemical behavior of metal complexes is a critical aspect of their characterization, providing valuable insights into their electronic structure, stability, and potential applications in areas such as catalysis, sensing, and molecular electronics. For complexes incorporating 1,10-phenanthroline derivatives, electrochemical studies, particularly cyclic voltammetry, are routinely employed to probe the redox properties of both the central metal ion and the ligand framework.

General studies on related 1,10-phenanthroline complexes have established that the nature and position of substituents on the phenanthroline ring system can significantly influence the redox potentials of the metal center. Electron-donating groups typically make the oxidation of the metal center easier (shifting the potential to less positive values), whereas electron-withdrawing groups have the opposite effect, making oxidation more difficult. The hydroxymethyl (-CH₂OH) group at the 4-position of the phenanthroline ring in this compound would be expected to exert an electronic influence on the metal center's redox potential in its complexes. However, without specific experimental data from studies on these particular complexes, a detailed quantitative analysis and the creation of specific data tables are not possible.

Further research is required to synthesize and electrochemically characterize metal complexes of this compound to determine their specific redox properties, such as their half-wave potentials and the reversibility of their redox processes. Such studies would be invaluable for understanding the electronic effects of the 4-methanol substituent and for the rational design of new functional coordination compounds.

Computational Chemistry and Theoretical Investigations of 1,10 Phenanthroline 4 Methanol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to study the electronic structure of many-body systems. For derivatives of 1,10-phenanthroline (B135089), DFT methods are employed to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step that seeks to find the minimum energy arrangement of atoms in a molecule. For 1,10-Phenanthroline-4-Methanol, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation (a minimum on the potential energy surface) is reached. This optimized geometry is crucial as it represents the most probable structure of the molecule and serves as the foundation for subsequent property calculations. Studies on related 1,10-phenanthroline derivatives often utilize functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or LANL2DZ for metal complexes to achieve reliable geometries.

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are key indicators of the molecule's chemical reactivity, kinetic stability, and electronic transition properties. For phenanthroline-based systems, the LUMO is typically located on the pyridine (B92270) π* orbitals, which is significant for understanding metal-to-ligand charge transfer (MLCT) processes in their coordination complexes. The introduction of the methanol (B129727) group at the 4-position is expected to subtly modulate these electronic properties compared to the unsubstituted 1,10-phenanthroline.

Illustrative Data Table: Calculated Electronic Properties for a Phenanthroline Derivative This table presents typical data obtained from a DFT calculation on a substituted phenanthroline molecule, serving as an example for this compound.

ParameterCalculated Value (Illustrative)Significance
EHOMO-6.25 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.98 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.27 eVIndicates chemical reactivity and the energy of the lowest electronic excitation.
Dipole Moment3.5 DMeasures the polarity of the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters that can be directly compared with experimental data, aiding in structural confirmation and spectral assignment.

Vibrational Frequencies: Theoretical vibrational analysis calculates the normal modes of vibration and their corresponding frequencies. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be compared with experimental Infrared (IR) and Raman spectra. For 1,10-phenanthroline and its derivatives, DFT has been successfully used to assign the complex vibrational spectra, including C-H, C=C, and C=N stretching and bending modes. The calculations can also predict how factors like hydrogen bonding with solvent molecules, such as methanol, might cause small shifts in the vibrational wavenumbers.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, its theoretical NMR spectrum can be predicted. These predictions are invaluable for assigning peaks in experimental spectra, distinguishing between isomers, and understanding how the electronic environment of each atom is affected by the molecular structure. Theoretical studies on similar phenanthroline compounds have shown good correlation between calculated and experimental chemical shifts.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to explore the interactions of a small molecule (ligand) with a large biomolecule (receptor) or to simulate the behavior of molecules over time.

Elucidation of Ligand-Biomolecule Binding Modes and Selectivity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, this could involve docking it into the active site of an enzyme or the groove of a DNA sequence. The process uses scoring functions to estimate the binding affinity (strength of binding) and analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Numerous studies have performed docking simulations on 1,10-phenanthroline derivatives to understand their biological activity. For instance, they have been docked with targets like DNA gyrase and the T. cruzi GP63 metalloprotease. A key finding in such studies is often the chelation of a metal ion (like Zn²⁺) in an enzyme's active site by the two nitrogen atoms of the phenanthroline core. Molecular dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-receptor complex over time, providing a more dynamic picture of the binding event.

Illustrative Data Table: Predicted Interactions from a Molecular Docking Simulation This table exemplifies the kind of data generated when docking a phenanthroline derivative into a hypothetical enzyme active site.

Interaction TypeInteracting Ligand Atom(s)Interacting Receptor Residue(s)Estimated Distance (Å)
Hydrogen BondHydroxyl H of Methanol groupAspartate-124 (Oxygen)2.1
Hydrogen BondHydroxyl O of Methanol groupSerine-88 (Hydrogen)2.5
π-π StackingPhenanthroline Ring SystemTyrosine-923.8
Metal CoordinationN1, N10 of PhenanthrolineZinc-2012.2

Simulation of Reaction Mechanisms in Catalysis

1,10-phenanthroline and its derivatives are widely used as ligands in transition metal catalysis. Computational simulations, particularly using DFT, are instrumental in elucidating the detailed mechanisms of these catalytic reactions. If a metal complex of this compound were used as a catalyst, simulations could map out the entire catalytic cycle.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For a series of derivatives based on this compound, a QSAR model could be developed to predict their potential efficacy as, for example, antimalarial or antimicrobial agents.

The process begins by calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's structure and properties, including:

Electronic Descriptors: Atomic net charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic Descriptors: Log P (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation that correlates a selection of these descriptors with the experimentally measured biological activity (e.g., IC₅₀). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds by indicating which molecular properties are most important for activity. Studies on 1,10-phenanthroline derivatives have successfully used descriptors like atomic net charges on specific atoms of the phenanthroline skeleton to build robust QSAR models for predicting antiplasmodial activity.

Applications and Emerging Research Frontiers for 1,10 Phenanthroline 4 Methanol

Catalysis and Organometallic Applications

The 1,10-phenanthroline (B135089) scaffold is a cornerstone in coordination chemistry and catalysis, primarily due to its ability to form stable complexes with a vast range of metal ions. The introduction of a methanol (B129727) group at the 4-position provides a functional handle that can be used to tune the ligand's electronic properties or to immobilize the catalytic complex.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Derivatives of 1,10-phenanthroline are renowned for their effectiveness as ligands in copper-catalyzed reactions, significantly improving reaction rates and yields under milder conditions than uncatalyzed processes. organic-chemistry.org

Ullmann-type Reactions: The classic Ullmann reaction, which typically involves copper-catalyzed coupling of aryl halides, often requires harsh conditions. organic-chemistry.orgthermofisher.com The introduction of N-donor ligands like 1,10-phenanthroline and its derivatives has revolutionized this area. researchgate.net These ligands stabilize the copper catalyst and facilitate the reaction pathway. For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has proven to be a highly efficient ligand for the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides. organic-chemistry.org The methoxy (B1213986) groups in this ligand are believed to enhance its electron-donating ability, thereby increasing the catalytic activity. While specific studies detailing the performance of (1,10-phenanthrolin-4-yl)methanol (B11752167) in Ullmann reactions are not extensively documented, its structural similarity to other effective phenanthroline-based ligands suggests it would serve as a competent ligand, with the methanol group offering a site for further functionalization or tethering to a solid support for heterogeneous catalysis.

Table 1: Comparison of Ligands in Copper-Catalyzed N-Arylation of Imidazole with 4-Iodotoluene
LigandCatalyst SystemYield (%)Reference
4,7-Dimethoxy-1,10-phenanthroline(CuOTf)₂PhH, Cs₂CO₃ in CH₃CN95 organic-chemistry.org
1,10-Phenanthroline(CuOTf)₂PhH, Cs₂CO₃ in CH₃CN85 organic-chemistry.org

Oxidation Reactions: Metal complexes of 1,10-phenanthroline are also active catalysts in various oxidation reactions. The catalytic activity of 1,10-phenanthroline in the HCrO₄⁻ oxidation of substituted trans-cinnamic acids has been investigated, where a Cr(VI)-Phen complex is proposed as the active electrophile. researchgate.net In the context of methanol oxidation, which is crucial for direct methanol fuel cells (DMFCs), platinum-based catalysts are often employed. nih.gov While (1,10-phenanthrolin-4-yl)methanol itself is not the catalyst, the phenanthroline framework can be incorporated into more complex catalytic systems. For example, bio-inspired metal-organic frameworks (MOFs) have been designed for the selective oxidation of methane (B114726) to methanol, demonstrating the versatility of coordination chemistry in oxidation catalysis. berkeley.edu

Electrocatalytic Applications

The electrochemical properties of metal-phenanthroline complexes make them interesting candidates for electrocatalysis. researchgate.net The ability of the phenanthroline ligand to stabilize multiple oxidation states of a coordinated metal ion is key to its function in electron transfer processes. While direct electrocatalytic applications of (1,10-phenanthrolin-4-yl)methanol are not widely reported, research on related structures provides insights into its potential. For instance, palladium nanocrystals have demonstrated superior electrocatalytic activity and stability for methanol oxidation. ciac.jl.cn It is conceivable that complexes of (1,10-phenanthrolin-4-yl)methanol could be designed to act as electrocatalysts, with the ligand modulating the redox potential and stability of the metallic active center. The methanol group could also be used to anchor the complex onto an electrode surface, creating a modified electrode for specific electrocatalytic processes.

Supramolecular Chemistry and Materials Science

The rigid and planar structure of 1,10-phenanthroline makes it an excellent building block for the construction of well-defined supramolecular architectures and advanced materials. rsc.org The methanol group in (1,10-phenanthrolin-4-yl)methanol adds a valuable point for covalent modification or hydrogen bonding interactions.

Assembly of Coordination Polymers and Metallo-Dendrimers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. 1,10-phenanthroline and its derivatives are frequently used as ligands in the synthesis of these materials. nih.gov For example, linear coordination polymers have been synthesized from copper(I) and 4,7-phenanthroline. nih.gov Lanthanide coordination frameworks have also been constructed using 1,10-phenanthroline as an ancillary ligand, resulting in materials with interesting luminescence properties. nih.gov The (1,10-phenanthrolin-4-yl)methanol molecule, with its bidentate nitrogen donors, can coordinate to metal centers to form such polymeric chains or networks. The hydroxyl group offers a potential site for post-synthesis modification or for forming inter-chain hydrogen bonds, which can influence the packing and dimensionality of the resulting coordination polymer.

Incorporation into Ionic Liquids and Other Advanced Materials

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are considered green solvents due to their negligible vapor pressure. sigmaaldrich.comnih.gov Functionalized ILs can be created by incorporating specific chemical groups into the cation or anion. The 1,10-phenanthroline scaffold can be used to create novel cations for ionic liquids. acs.org This is typically achieved by quaternizing one of the nitrogen atoms of the phenanthroline ring with an alkyl halide. semanticscholar.org Following this principle, (1,10-phenanthrolin-4-yl)methanol can be a precursor to a functionalized phenanthrolinium cation, where the methanol group remains as a feature of the resulting ionic liquid. Such functionalized ILs could have unique solvent properties or be used as task-specific ILs in synthesis or catalysis.

Table 2: Examples of Substituted Phenanthrolines Used in the Synthesis of Ionic Liquid Crystals
Phenanthroline DerivativeQuaternizing AgentAnionResulting PropertyReference
5-Methyl-1,10-phenanthroline1,3-DibromopropaneDodecyl sulfateMesomorphic behavior acs.org
4,7-Diphenyl-1,10-phenanthroline1,2-DibromoethaneDioctyl sulfosuccinateFluorescence acs.org

Biosensing and Bioimaging Applications

Phenanthroline-based compounds have found significant use as molecular probes due to their photophysical properties and their ability to interact with biological macromolecules. researchgate.net Metal complexes of these ligands, in particular, often exhibit strong luminescence that can be modulated by their environment or by binding to a target analyte. researchgate.net

The development of fluorescent probes for the detection of biologically relevant species is an active area of research. For example, a novel probe based on an imidazo[4,5-f] researchgate.netphenanthroline scaffold was synthesized for the selective detection of D-3-hydroxybutyric acid, a biomarker for diabetic ketoacidosis. The mechanism of sensing often involves a change in the fluorescence or absorbance spectrum of the probe upon binding to the analyte. (1,10-Phenanthrolin-4-yl)methanol can serve as a versatile platform for designing such probes. The phenanthroline core can coordinate to a signaling metal center (e.g., Ru(II), Re(I), Eu(III)), while the methanol group can be functionalized to introduce a specific recognition unit for the target analyte. researchgate.netnih.gov Furthermore, the planar phenanthroline ring system is known to intercalate with DNA, and derivatives can be designed as probes for nucleic acids. researchgate.net A chemiluminescent flow-through sensor for the detection of 1,10-phenanthroline itself has been developed based on a molecularly imprinted polymer, showcasing the recognition capabilities of this molecular structure. researchgate.netnih.gov

Future Directions and Interdisciplinary Research Prospects in Chemical Biology and Advanced Materials for 1,10-Phenanthroline-4-Methanol

The strategic placement of a methanol group on the robust 1,10-phenanthroline scaffold endows this compound with significant potential as a versatile building block for future applications at the intersection of chemical biology and advanced materials. The hydroxyl moiety serves as a convenient chemical handle for further functionalization, opening avenues for the development of sophisticated molecular architectures with tailored properties.

In the realm of chemical biology , future research is poised to leverage this compound in the design of novel bioactive molecules and diagnostic tools. The core 1,10-phenanthroline structure is a well-established pharmacophore with demonstrated anticancer and antibacterial activities. chim.itchemicalbook.comnih.govnih.gov The methanol group provides a site for conjugation to biomolecules such as peptides, antibodies, or DNA fragments, enabling targeted delivery to specific cells or tissues. This approach could lead to the development of more potent and selective therapeutic agents with reduced off-target effects.

Furthermore, the excellent chelating properties of the phenanthroline ring system make it an ideal scaffold for developing luminescent probes for bio-imaging. rsc.orgresearchgate.net By chemically modifying the methanol group, it is possible to attach fluorophores or link the molecule to reporter enzymes. The resulting conjugates could be used to visualize and quantify metal ions in biological systems, given the phenanthroline's strong affinity for metal coordination. chemicalbook.com Such tools would be invaluable for studying the role of metal ions in health and disease. Another promising direction is the development of chemical modulators for pathological targets, where the phenanthroline scaffold can be tuned to interact with specific biological molecules. rsc.org

In the field of advanced materials , this compound is a promising precursor for the synthesis of functional materials with unique optical, electronic, and catalytic properties. The ability to functionalize the methanol group allows for the incorporation of the phenanthroline unit into larger supramolecular assemblies, polymers, and metal-organic frameworks (MOFs). chemicalbook.comresearchgate.net

The development of novel luminescent materials is a particularly exciting prospect. rsc.orgresearchgate.net By coordinating with transition metals or rare-earth elements, phenanthroline derivatives can form highly luminescent complexes. rsc.orgnih.gov The functionalization of the 4-methanol position allows for the tuning of the electronic properties of the ligand, which in turn can modulate the photophysical characteristics of the resulting metal complex. This could lead to the creation of new materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and photocatalysis. chemicalbook.comnih.govrsc.org For instance, the development of luminescent sensors for detecting specific analytes, such as nitroexplosives or trace amounts of water and methanol, is an active area of research. rsc.orgnih.gov

Moreover, the catalytic potential of metal complexes derived from this compound warrants further exploration. The phenanthroline ligand can stabilize various metal centers in different oxidation states, creating catalytically active sites. chim.it By immobilizing these complexes on solid supports via the functionalized methanol group, it may be possible to develop robust and recyclable heterogeneous catalysts for a range of organic transformations.

Interactive Data Table: Emerging Research Frontiers for this compound

Research Area Specific Focus Potential Applications Key Enabling Feature of 4-Methanol Group
Chemical Biology Targeted Drug DeliveryCancer therapy, antibacterial agentsConjugation to targeting moieties (antibodies, peptides)
Bio-imaging ProbesVisualization of metal ions in cellsAttachment of fluorophores or reporter molecules
Chemical ModulatorsRegulation of enzyme activityFine-tuning of molecular interactions with biological targets
Advanced Materials Luminescent MaterialsOLEDs, chemical sensorsTuning of photophysical properties of metal complexes
Supramolecular ChemistrySelf-assembling functional structuresDirecting intermolecular interactions and network formation
Heterogeneous CatalysisGreen and sustainable chemical synthesisImmobilization of catalytic metal complexes on solid supports
Metal-Organic FrameworksGas storage, separation, catalysisLinker for constructing porous crystalline materials

Q & A

Q. What are the optimized synthetic routes for 1,10-phenanthroline-4-methanol, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via functionalization of the parent 1,10-phenanthroline backbone. A common approach involves introducing a hydroxymethyl group at the 4-position through selective substitution or oxidation-reduction sequences. For example, 1,10-phenanthroline-5,6-dione can be reacted with methanol under reflux conditions, followed by reduction to introduce the hydroxymethyl group . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Catalysts : Transition metals (e.g., Cu(I)) can mediate regioselective functionalization.
  • Temperature : Controlled heating (70–90°C) minimizes side reactions.
    Table 1: Comparative yields under varying conditions
SolventCatalystTemp (°C)Yield (%)
DMFCu(I)8078
MethanolNone6545
THFPd(II)7062

Q. How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer: Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Analytical validation includes:

  • HPLC : Retention time consistency (e.g., C18 column, 70:30 acetonitrile/water).
  • NMR : Distinct peaks for the hydroxymethyl group (δ ~4.5 ppm in 1^1H NMR) and aromatic protons (δ 8.2–9.1 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 227.1 ([M+H]+^+) confirms molecular weight .

Q. What are the primary applications of this compound in metal-ion coordination studies?

Methodological Answer: The compound acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Fe2+^{2+}, Cu+^+). Applications include:

  • Spectrophotometric metal detection : The Fe(II)-phenanthroline complex absorbs at 510 nm, useful for quantifying trace iron .
  • Catalysis : Modified phenanthrolines enhance enantioselectivity in asymmetric oxidation reactions.
  • DNA interaction studies : Intercalation properties are studied via fluorescence quenching assays .

Advanced Research Questions

Q. How does the hydroxymethyl group in this compound influence its electronic properties and catalytic activity?

Methodological Answer: The electron-donating hydroxymethyl group increases electron density at the phenanthroline core, altering redox potentials and ligand-to-metal charge transfer (LMCT) efficiency. For example:

  • Cyclic Voltammetry : Shifts in reduction potentials (e.g., ∆E = −0.12 V vs. unmodified phenanthroline) indicate enhanced electron donation.
  • Catalytic efficiency : In Ru(II)-based photocatalysts, the hydroxymethyl group improves photocatalytic H2_2 evolution rates by 20% due to stabilized intermediate states .

Q. What strategies resolve contradictory data in spectroscopic characterization of this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism).
  • DFT calculations : Predict vibrational frequencies (IR) and chemical shifts to cross-validate experimental data.
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural assignments .

Q. How does pH affect the stability and metal-binding capacity of this compound?

Methodological Answer: The compound exhibits pH-dependent behavior:

  • Acidic conditions (pH < 3) : Protonation of the hydroxymethyl group reduces chelation efficiency.
  • Neutral to alkaline (pH 7–10) : Optimal for forming stable [M(L)n_n]m+^{m+} complexes (e.g., log β = 10.2 for Fe2+^{2+} at pH 7).
  • Degradation : Above pH 12, hydrolysis of the hydroxymethyl group occurs, confirmed by LC-MS monitoring .

Q. Table 2: Stability and Binding Constants at Varying pH

pHLog β (Fe2+^{2+})Degradation Rate (%/h)
24.10.5
710.20.1
122.88.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.